Cyclobutylmethanesulfonyl fluoride
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Overview
Description
Cyclobutylmethanesulfonyl fluoride is an organosulfur compound that features a cyclobutyl group attached to a methanesulfonyl fluoride moiety. This compound is part of the sulfonyl fluoride family, which is known for its stability and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutylmethanesulfonyl fluoride can be synthesized through a one-pot process involving the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. This method typically employs mild reaction conditions and readily available reagents . The process involves the use of fluorinating agents such as potassium fluoride or potassium hydrogen difluoride in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclobutylmethanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfur-fluorine bond in this compound is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often in the presence of a catalyst to facilitate the process .
Major Products Formed
The major products formed from reactions involving this compound are sulfonyl derivatives, which can be further functionalized for various applications .
Scientific Research Applications
Cyclobutylmethanesulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclobutylmethanesulfonyl fluoride involves the reactivity of the sulfur-fluorine bond. This bond can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. The compound can interact with amino acid residues such as cysteine, lysine, and tyrosine, making it valuable in the design of covalent inhibitors and probes .
Comparison with Similar Compounds
Cyclobutylmethanesulfonyl fluoride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. Similar compounds include:
Methanesulfonyl fluoride: Lacks the cyclobutyl group and has different reactivity and applications.
Benzenesulfonyl fluoride: Contains an aromatic ring instead of a cyclobutyl group, leading to different chemical behavior and uses.
This compound stands out due to its unique structure, which offers specific advantages in certain chemical and biological applications.
Properties
IUPAC Name |
cyclobutylmethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2S/c6-9(7,8)4-5-2-1-3-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXVWTVRLKCPLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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